molecular formula C14H19Cl2N5 B1402591 (4-Piperidin-2-yl-pyrimidin-2-yl)-pyridin-2-yl-amine dihydrochloride CAS No. 1361114-94-4

(4-Piperidin-2-yl-pyrimidin-2-yl)-pyridin-2-yl-amine dihydrochloride

Cat. No. B1402591
M. Wt: 328.2 g/mol
InChI Key: SYESHBCFYPMLKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to produce it. This can involve multiple steps, each with its own reactants and conditions . The yield and purity of the product at each step are often discussed.


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting and boiling points, solubility in various solvents, and its chemical stability. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

  • A study by Merugu, Ramesh, & Sreenivasulu (2010) described the microwave-assisted synthesis of compounds including 4-phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidin-2-amine, which exhibited significant antibacterial activity.

Synthesis of Pyrimidine Derivatives

  • Another study by Merugu, Ramesh, & Sreenivasulu (2010) discussed the synthesis of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1,3-diones, focusing on their antibacterial properties.

Antitumor Activity

  • A 2021 study by Aldobaev, Mikhina, & Present evaluated the antitumor activity of 4-aminopiperidine derivatives as low molecular weight Hsp70 inhibitors on mouse tumors, revealing promising results in combination with chemotherapy.

Synthesis of Pyrimidin-Amine Derivatives

  • Research by Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showing significant anti-angiogenic and DNA cleavage activities, suggesting potential anticancer applications.

Practical Synthesis in Medicinal Chemistry

  • A study by Zhang et al. (2009) focused on the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating potent deoxycytidine kinase inhibitors.

Synthesis of Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines

  • Paronikyan et al. (2016) investigated the synthesis of compounds like ethyl 1-amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate, providing insights into the structural aspects of these chemical compounds (Paronikyan et al., 2016).

Discovery of GPR119 Agonists

  • Kubo et al. (2021) described the discovery and synthesis of GPR119 agonists, exploring novel series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, showcasing their potential in receptor activation and biological activities (Kubo et al., 2021).

Synthesis and Pharmacological Evaluation of Aminopyrimidine Series

  • A study by Dounay et al. (2009) discussed the synthesis and evaluation of aminopyrimidine series as 5-HT1A partial agonists, contributing to our understanding of neurotransmitter system modulation.

Antimicrobial Activity of Pyrimidine Salts

  • Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts like 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine, evaluating their antimicrobial activities, which may have implications in pharmaceutical applications (Mallikarjunaswamy et al., 2013).

Safety And Hazards

This section would discuss any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound .

Future Directions

Future directions could include potential applications of the compound, such as in medicine or industry. It could also involve proposed modifications to the compound to improve its properties or performance .

properties

IUPAC Name

4-piperidin-2-yl-N-pyridin-2-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5.2ClH/c1-3-8-15-11(5-1)12-7-10-17-14(18-12)19-13-6-2-4-9-16-13;;/h2,4,6-7,9-11,15H,1,3,5,8H2,(H,16,17,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESHBCFYPMLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NC=C2)NC3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Piperidin-2-yl-pyrimidin-2-yl)-pyridin-2-yl-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Piperidin-2-yl-pyrimidin-2-yl)-pyridin-2-yl-amine dihydrochloride
Reactant of Route 2
(4-Piperidin-2-yl-pyrimidin-2-yl)-pyridin-2-yl-amine dihydrochloride
Reactant of Route 3
(4-Piperidin-2-yl-pyrimidin-2-yl)-pyridin-2-yl-amine dihydrochloride
Reactant of Route 4
(4-Piperidin-2-yl-pyrimidin-2-yl)-pyridin-2-yl-amine dihydrochloride
Reactant of Route 5
(4-Piperidin-2-yl-pyrimidin-2-yl)-pyridin-2-yl-amine dihydrochloride
Reactant of Route 6
(4-Piperidin-2-yl-pyrimidin-2-yl)-pyridin-2-yl-amine dihydrochloride

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